molecular formula C16H28O2 B092535 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one CAS No. 16556-52-8

1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one

Cat. No. B092535
CAS RN: 16556-52-8
M. Wt: 252.39 g/mol
InChI Key: CEFRLRCVISSIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one, also known as KAA-2, is a synthetic compound that belongs to the family of cyclohexenones. It has garnered the attention of researchers due to its potential applications in various scientific fields.

Mechanism Of Action

The exact mechanism of action of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been shown to activate certain pathways that lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and DNA. It has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful chemicals in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in lab experiments is its specificity. It has been shown to have a high degree of specificity for certain enzymes and proteins, which can make it a valuable tool for studying their functions. However, one of the limitations of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is its potential toxicity. Studies have shown that high doses of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one can be toxic to cells and can cause cell death.

Future Directions

There are several future directions for the study of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in cancer treatment. Another area of interest is its potential as a tool for studying the functions of certain enzymes and proteins. Future studies may focus on identifying the specific targets of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one and elucidating its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one involves several steps, including the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl acetoacetate to form 4-tert-butyl-2,6-dimethylphenol ethyl acetoacetate, which is then reacted with cyclohexanone to produce 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone. The final step involves the reaction of 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone with butyl bromide to form 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one.

Scientific Research Applications

1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that can prevent the spread of cancer.

properties

CAS RN

16556-52-8

Product Name

1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

1-(4-butoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C16H28O2/c1-7-8-9-18-13-10-15(3,4)14(12(2)17)16(5,6)11-13/h10,14H,7-9,11H2,1-6H3

InChI Key

CEFRLRCVISSIDU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C

Canonical SMILES

CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C

Other CAS RN

16556-52-8

Origin of Product

United States

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